

Comprehensive Characterization Guide: 4-(Pyrimidin-5-yl)morpholine-2-carboxylic Acid

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Compound of Interest

Compound Name: 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid

CAS No.: 1185302-97-9

Cat. No.: B3217842

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Compound Identity & Structural Relevance[2][3][4][5][6][7]

This compound represents a bifunctional scaffold combining a polar morpholine core with a heteroaromatic pyrimidine ring. Unlike its more common isomer, 4-(pyrimidin-2-yl)morpholine, the attachment at the 5-position of the pyrimidine ring significantly alters its electronic properties and metabolic stability.

Structural Specifications

Property	Detail
IUPAC Name	4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid
CAS Number	Not widely listed; Analogous to 253315-05-8 (2-yl isomer)
Molecular Formula	C H N O
Molecular Weight	209.20 g/mol
Core Scaffold	Morpholine-2-carboxylic acid (Amino acid isostere)
N-Substituent	Pyrimidine-5-yl (Electron-deficient heteroaryl)

Electronic Environment

The attachment of the morpholine nitrogen to the 5-position of the pyrimidine ring creates a unique electronic push-pull system.

- **Pyrimidine Ring:** Acts as an electron-withdrawing group (EWG), reducing the basicity of the morpholine nitrogen compared to N-alkyl morpholines.
- **Carboxylic Acid:** Provides a solubilizing handle and a vector for further coupling (e.g., amide bond formation).

Physicochemical Profile

The solubility and physical behavior of this compound are governed by its ionization state. Unlike typical amino acids which exist as zwitterions at neutral pH, the reduced basicity of the N-aryl nitrogen alters the speciation profile.

Calculated & Estimated Properties

Parameter	Value (Est.)	Technical Insight
LogP (Octanol/Water)	-0.5 to 0.2	Low lipophilicity due to the polar carboxylic acid and heteroatoms.
pKa (Acid)	3.2 – 3.8	Typical for -amino acid derivatives; ionizes to carboxylate (COO ⁻).
pKa (Base)	2.5 – 3.5	Critical: The pyrimidine ring strongly deactivates the morpholine nitrogen. It is unlikely to be protonated at neutral pH.
Polar Surface Area (PSA)	~85 Å ²	High PSA suggests good water solubility but potentially limited passive permeability without esterification.
Melting Point	>180°C	High melting point expected due to intermolecular H-bonding (dimerization of acids).

Ionization & Speciation Logic

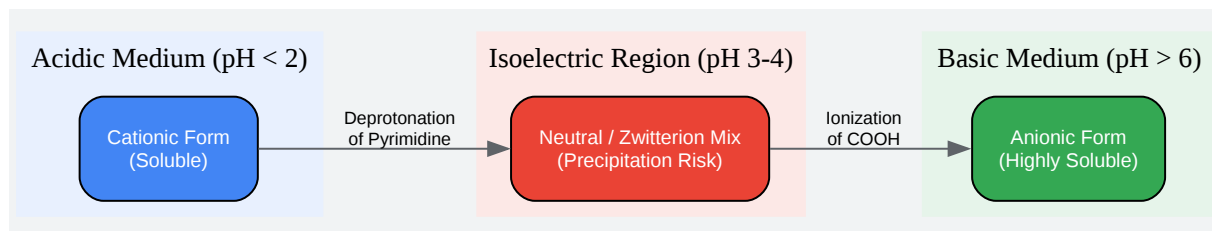
Understanding the pKa is vital for solubility optimization.

- pH < 2: The molecule exists as a Cation (Pyrimidine N protonated). High Solubility.
- pH 3 – 4: The molecule exists largely as a Neutral species (COOH ionized to COO⁻, but Pyrimidine/Morpholine N likely deprotonated/neutral). Minimum Solubility Region.
- pH > 5: The molecule exists as an Anion (COO⁻). High Solubility.

Solubility & Dissolution Strategy

pH-Dependent Solubility Profile

The compound exhibits a U-shaped solubility curve typical of amphoteric molecules, but with a shifted isoelectric region due to the weak basicity.



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Figure 1: Predicted speciation and solubility trends across the pH scale.

Solvent Selection for Process Chemistry

- Recommended Solvents:
 - Water (pH adjusted): Soluble in 0.1 M NaOH or 0.1 M HCl.
 - DMSO/DMF: High solubility (>50 mg/mL) suitable for stock solutions.
 - Methanol/Ethanol: Moderate solubility; improved by heating.
- Anti-Solvents (for crystallization):
 - Acetonitrile: Often induces precipitation of the free acid.
 - Diethyl Ether / Hexanes: Strictly insoluble.

Experimental Characterization Protocols

To validate the theoretical profile, the following standardized protocols are recommended. These ensure data integrity ("Trustworthiness") and reproducibility.

Protocol: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility in biorelevant media.

- Preparation: Weigh 5–10 mg of solid compound into a 2 mL HPLC vial.
- Solvent Addition: Add 500 μ L of the target buffer (pH 1.2, 4.0, 6.8, 7.4).
- Equilibration: Shake at 37°C for 24 hours at 500 rpm.
- Filtration: Filter supernatant using a 0.22 μ m PVDF membrane (low binding).
- Quantification: Analyze filtrate via HPLC-UV (254 nm).
 - Self-Validation: Check the pH of the filtrate at the end of the experiment. If pH shifted >0.1 units, the buffer capacity was insufficient; repeat with stronger buffer.

Protocol: pKa Determination (Potentiometric Titration)

Objective: Accurately measure the ionization constants to predict in vivo behavior.

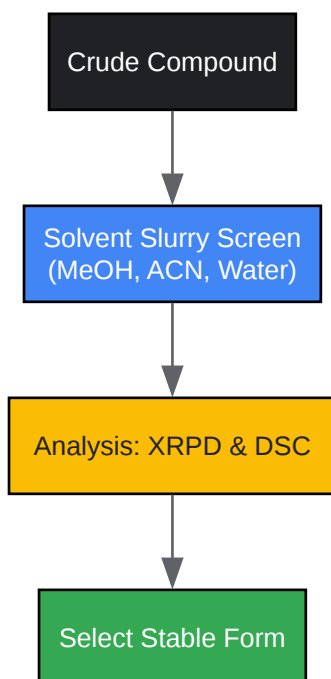
- Instrument: Sirius T3 or equivalent potentiometric titrator.
- Solvent: Use water if soluble; otherwise, use a Methanol/Water co-solvent method (Yasuda-Shedlovsky extrapolation).
- Procedure:
 - Dissolve ~1 mg of compound in 0.15 M KCl (ionic strength adjustor).
 - Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH.
 - Perform a reverse titration (pH 12 to 2) to check for hysteresis (precipitation).
- Analysis: Look for inflection points.
 - Inflection 1 (~pH 3.5): Carboxylic acid.
 - Inflection 2 (< pH 3): Pyrimidine/Morpholine nitrogen (may be too low to resolve in water).

Solid-State Properties & Polymorphism

For drug development, the solid form is as critical as the chemical structure.

- Crystallinity: The carboxylic acid moiety facilitates strong hydrogen bonding, likely resulting in a stable crystalline lattice.
- Polymorphism Risk: High.[1] Carboxylic acids often form dimers or catemers.
- Salt Screening:
 - Anionic Salts: Sodium or Potassium salts are likely hygroscopic but highly water-soluble.
 - Cationic Salts: Hydrochloride or Tosylate salts may improve solubility at low pH but risk dissociation in neutral media.

Workflow: Solid Form Screening



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Figure 2: Simplified workflow for identifying the thermodynamically stable polymorph.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-(morpholin-4-yl)pyrimidine-5-carboxylic acid (Analog). Retrieved from [[Link](#)]
- Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for heterocyclic pKa prediction).

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Sources

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